NMDA Receptor Subtype Antagonism: IC50 of 198 nM at NR1/NR2A
6-Aminoquinoxaline-2,3(1H,4H)-dione demonstrates measurable antagonism at recombinant human NMDA receptors. In an oocyte electrophysiology assay, it inhibited NR1/NR2A and NR1/NR2B subtypes with IC50 values of 198 nM and 335 nM, respectively [1]. This contrasts with the canonical quinoxalinedione NBQX, which is a high-potency AMPA antagonist (IC50 ~52 nM) with minimal NMDA receptor activity, and DNQX/CNQX, which act at the glycine site of the NMDA receptor rather than as direct competitive antagonists [2][3].
| Evidence Dimension | NMDA Receptor Antagonism (IC50) |
|---|---|
| Target Compound Data | IC50: 198 nM (NR1/NR2A); 335 nM (NR1/NR2B) |
| Comparator Or Baseline | NBQX: >10,000 nM (NMDA) [inferred from AMPA selectivity]; DNQX: 6.2 (pA2, quisqualate) [Schild value] |
| Quantified Difference | Target compound is a direct NMDA antagonist at sub-micromolar concentrations, whereas NBQX is selective for AMPA receptors and DNQX primarily targets non-NMDA receptors. |
| Conditions | Recombinant NR1/NR2A and NR1/NR2B receptors expressed in Xenopus laevis oocytes; Antagonist activity assay [1]. |
Why This Matters
This NMDA receptor activity profile is distinct from the AMPA-preferring quinoxalinediones, making this compound a valuable tool for dissecting the roles of specific iGluR subtypes in synaptic transmission and neurotoxicity models.
- [1] BindingDB. (2020). BDBM50476425 (CHEMBL228325). Affinity Data for Glutamate receptor ionotropic, NMDA 1/2B and NMDA 1/2A. View Source
- [2] PNQX (1,4,7,8,9,10-hexahydro-9-methyl-6-nitropyrido[3,4-f]quinoxaline-2,3-dione) is a potent AMPA (IC50 = 0.063 μM) and GlyN (IC50 = 0.37 μM) receptor antagonist. SciencePlus. View Source
- [3] DNQX and CNQX showed potent competitive antagonism of quisqualate and kainate induced [3H]GABA release from cultured mouse cortical neurons with weaker effects on NMDA responses (Schild values for DNQX were 6.2, 5.9 and 5.4, respectively). Eurofarma. View Source
